2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline is a chemical compound with the molecular formula C19H20N4O4 and a molecular weight of 368.39 g/mol . It is known for its distinctive structure, which includes a phenyl group attached to a cyclohexane ring, and a hydrazone derivative of 2,4-dinitrophenyl .
Vorbereitungsmethoden
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline typically involves the reaction of 1-Phenylcyclohexanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazones or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline can be compared with other hydrazone derivatives, such as:
- Benzaldehyde 2,4-dinitrophenyl hydrazone
- Acetophenone 2,4-dinitrophenyl hydrazone
- Cyclohexanone 2,4-dinitrophenyl hydrazone
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its phenylcyclohexane backbone, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1678-09-7 |
---|---|
Molekularformel |
C19H20N4O4 |
Molekulargewicht |
368.393 |
IUPAC-Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline |
InChI |
InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14- |
InChI-Schlüssel |
DFCODPSRMSHLRQ-ZHZULCJRSA-N |
SMILES |
C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyme |
1-Phenylcyclohexanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.